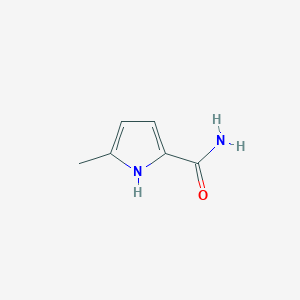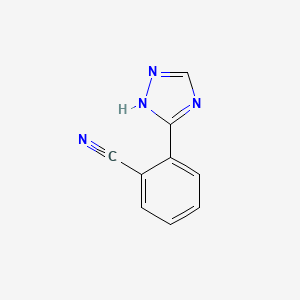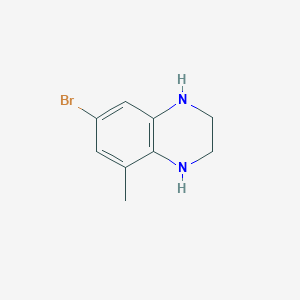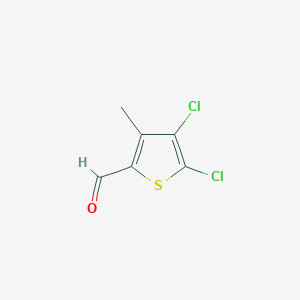![molecular formula C6H2Cl3N3 B13675012 3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)
3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloropyridine with hydrazine hydrate, followed by chlorination using thionyl chloride or phosphorus oxychloride to introduce the chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the fused rings.
3-Amino-1H-pyrazolo[3,4-c]pyridazine:
Uniqueness
3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine is unique due to the specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C6H2Cl3N3 |
|---|---|
Poids moléculaire |
222.5 g/mol |
Nom IUPAC |
3,5,7-trichloro-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-1-2-4(6(9)10-3)11-12-5(2)8/h1H,(H,11,12) |
Clé InChI |
MPSYANBGJZKBTK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C2=NNC(=C21)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)

